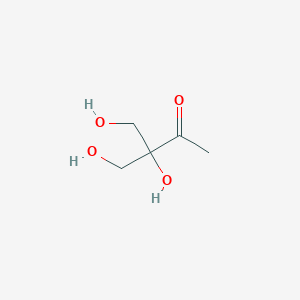

![molecular formula C21H18ClN3O7S B12292791 3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)

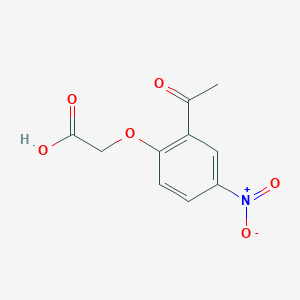

3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cefoxazole es una cefalosporina semisintética de primera generación con actividad bactericida. Es particularmente eficaz contra cepas de Staphylococcus aureus resistentes a la penicilina y se utiliza en el tratamiento de la mastitis bovina .

Métodos De Preparación

Cefoxazole se sintetiza a través de una serie de reacciones químicas que implican la formación de anillos de oxazol. Las rutas sintéticas a menudo emplean catalizadores como Cu(I) o Ru(II) para reacciones de cicloadición . Los métodos de producción industrial generalmente implican el uso de catalizadores recuperables magnéticamente, que ofrecen alta estabilidad y facilidad de separación de la mezcla de reacción .

Análisis De Reacciones Químicas

Cefoxazole experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno al compuesto, a menudo utilizando reactivos como el peróxido de hidrógeno.

Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, típicamente utilizando reactivos como el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo en la molécula por otro, a menudo utilizando halógenos u otros grupos reactivos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen bases como el carbonato de potasio y catalizadores como el paladio . Los principales productos formados a partir de estas reacciones son varios derivados de oxazol, que tienen importantes actividades biológicas .

Aplicaciones Científicas De Investigación

Cefoxazole tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como andamiaje para la síntesis de nuevas entidades químicas.

Biología: Sirve como un compuesto modelo para estudiar las actividades biológicas de los derivados de oxazol.

Medicina: Se utiliza en el tratamiento de infecciones bacterianas, particularmente las causadas por cepas resistentes a la penicilina.

Industria: Se emplea en la producción de diversos productos farmacéuticos y agroquímicos .

Mecanismo De Acción

Cefoxazole ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) ubicadas dentro de la pared celular bacteriana, inhibiendo el paso final de transpeptidación de la síntesis de peptidoglicano. Esta inhibición interrumpe la biosíntesis de la pared celular, lo que lleva a la lisis celular bacteriana .

Comparación Con Compuestos Similares

Cefoxazole es único entre las cefalosporinas debido a su actividad específica contra cepas resistentes a la penicilina. Los compuestos similares incluyen:

Cefoperazona: También se une a las PBP, pero tiene un espectro de actividad más amplio.

Cefuroxima: Mecanismo similar, pero utilizado para diferentes tipos de infecciones bacterianas.

Cefotaxima: Otra cefalosporina con un mecanismo similar, pero con diferentes aplicaciones clínicas.

Cefoxazole destaca por su aplicación específica en medicina veterinaria y su eficacia contra bacterias resistentes a la penicilina .

Propiedades

Fórmula molecular |

C21H18ClN3O7S |

|---|---|

Peso molecular |

491.9 g/mol |

Nombre IUPAC |

3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C21H18ClN3O7S/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30) |

Clave InChI |

OCLRGULJISNUQS-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)

![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)

![4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol](/img/structure/B12292762.png)

![[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292769.png)

![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)